

Boc-Phe-Ala-OMe chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Boc-Phe-Ala-OMe*

Cat. No.: *B088747*

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An In-depth Technical Guide to Boc-Phe-Ala-OMe

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the dipeptide derivative, **Boc-Phe-Ala-OMe**. The content is tailored for researchers, scientists, and professionals engaged in drug development and peptide chemistry.

Chemical Structure and IUPAC Name

Boc-Phe-Ala-OMe is a dipeptide composed of Phenylalanine (Phe) and Alanine (Ala). The N-terminus of the phenylalanine residue is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus of the alanine residue is protected as a methyl ester (OMe).

Chemical Structure:

IUPAC Name: methyl (2S)-2-[[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate].[1]

Physicochemical Properties

Quantitative data for **Boc-Phe-Ala-OMe** is summarized below. While experimental data for this specific molecule is not readily available in public repositories, computed properties provide valuable insights into its physicochemical characteristics.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₆ N ₂ O ₅	PubChem[1]
Molecular Weight	350.4 g/mol	PubChem[1]
XLogP3	2.2	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	5	PubChem[1]
Rotatable Bonds	9	PubChem[1]
Exact Mass	350.18417193 Da	PubChem[1]
Topological Polar Surface Area	93.7 Å ²	PubChem[1]

Experimental Protocols

Synthesis of Boc-Phe-Ala-OMe

The synthesis of **Boc-Phe-Ala-OMe** is typically achieved through a peptide coupling reaction between N-Boc-L-phenylalanine and L-alanine methyl ester. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a base like N-methylmorpholine (NMM).

Materials:

- N-Boc-L-phenylalanine (Boc-Phe-OH)
- L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
- N,N'-dicyclohexylcarbodiimide (DCC)
- N-methylmorpholine (NMM)
- Dichloromethane (DCM) or Chloroform (CHCl₃)
- 5% Sodium bicarbonate (NaHCO₃) solution

- Saturated Sodium chloride (NaCl) solution
- Anhydrous Sodium sulfate (Na_2SO_4)
- Petroleum ether
- Ethyl acetate

Procedure:

- Dissolve L-alanine methyl ester hydrochloride (1 equivalent) in dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Add N-methylmorpholine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
- In a separate flask, dissolve N-Boc-L-phenylalanine (1 equivalent) in dichloromethane.
- Add the N-Boc-L-phenylalanine solution to the reaction mixture.
- Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) to the reaction mixture with continuous stirring at 0°C .
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate successively with 5% NaHCO_3 solution and saturated NaCl solution.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether.

Potential Biological Activity

While specific biological activity studies on **Boc-Phe-Ala-OMe** are not extensively reported, research on similar Boc-protected dipeptides suggests potential therapeutic applications.

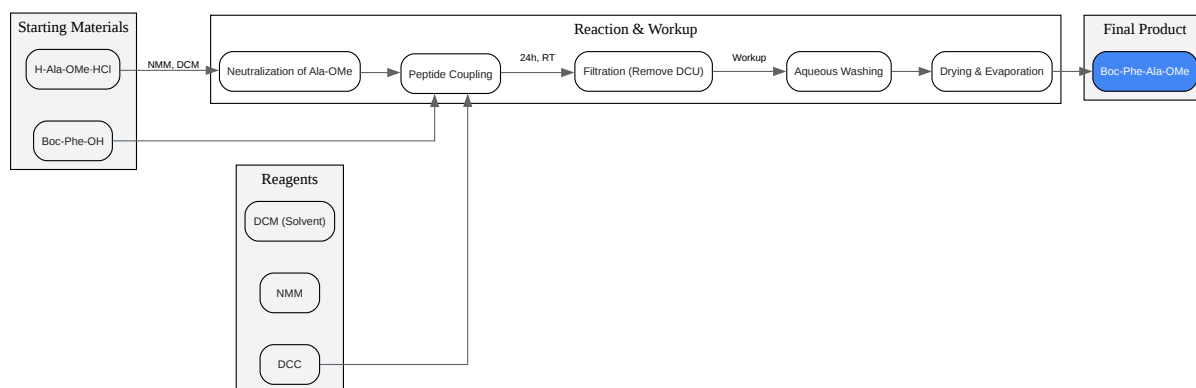
- **Antibacterial Activity:** A study on Boc-protected dipeptides, specifically Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] These peptides were also shown to eradicate and disrupt biofilms, suggesting a potential mechanism of action involving membrane permeabilization.[2]
- **Cytotoxicity against Cancer Cells:** Research involving a library of small peptides, including various Boc-protected di- and tripeptides, has explored their cytotoxic effects on cancer cell lines. For instance, some Boc-protected peptides have shown growth inhibition of breast cancer cell lines such as MDA-MB-231, T47D, and MCF-7.[3] This indicates that **Boc-Phe-Ala-OMe** could be a candidate for similar evaluations in cancer research.

The hydrophobic nature of the phenylalanine residue and the Boc protecting group may contribute to the ability of these peptides to interact with and disrupt cell membranes, a common mechanism for both antimicrobial and anticancer peptides.

Visualizations

Synthesis Workflow of Boc-Phe-Ala-OMe

The following diagram illustrates the key steps in the synthesis of **Boc-Phe-Ala-OMe** using the DCC/NMM coupling method.



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Caption: Synthesis workflow for **Boc-Phe-Ala-OMe**.

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